
Acétate de lefamuline
Vue d'ensemble
Description
L’acétate de lefamuline est un antibiotique semi-synthétique de la famille des pleuromutilines, principalement utilisé pour le traitement de la pneumonie bactérienne acquise en communauté (PBAC) chez les adultes . Il est disponible sous forme orale et intraveineuse et a été approuvé par la Food and Drug Administration (FDA) des États-Unis en août 2019 . L’this compound agit en inhibant la synthèse des protéines bactériennes, ce qui le rend efficace contre un large spectre de bactéries, y compris celles résistantes à d’autres antibiotiques .
Applications De Recherche Scientifique
Treatment of Community-Acquired Bacterial Pneumonia
Lefamulin is primarily indicated for treating CABP. In pivotal clinical trials (LEAP 1 and LEAP 2), lefamulin demonstrated comparable efficacy to moxifloxacin, a commonly used fluoroquinolone antibiotic. Patients receiving lefamulin showed an early clinical response rate of 87.3%, which was statistically similar to the response rate observed in moxifloxacin-treated patients .
Efficacy Against Other Pathogens
Beyond CABP, lefamulin has shown potential against various pathogens:
- Mycoplasma genitalium : Lefamulin has demonstrated activity against this sexually transmitted organism.
- Neisseria gonorrhoeae : It shows promise in treating drug-resistant strains.
- Francisella tularensis : Research indicates that lefamulin can be effective in treating tularemia, with studies showing it prolongs survival in animal models exposed to this pathogen .
Pharmacokinetics and Pharmacodynamics
Lefamulin's pharmacokinetic properties have been extensively studied to optimize dosing regimens:
- Oral Bioavailability : Lefamulin has a mean oral bioavailability of approximately 25%. Its pharmacokinetic profile indicates that high-fat meals may slightly reduce drug absorption .
- Population Pharmacokinetics : Studies have shown that intravenous and oral administrations can achieve preclinical pharmacokinetic/pharmacodynamic targets necessary for effective treatment against Streptococcus pneumoniae and Staphylococcus aureus .
LEAP Trials Overview
The LEAP trials were critical in establishing the clinical efficacy of lefamulin:
- LEAP 1 Trial : Involved hospitalized patients treated with intravenous lefamulin followed by an oral switch after three days.
- LEAP 2 Trial : Focused on outpatients receiving oral lefamulin compared to moxifloxacin.
Both trials confirmed that lefamulin was non-inferior to moxifloxacin regarding clinical outcomes, with no significant differences in adverse effects between treatment groups .
Adverse Effects and Safety Profile
The safety profile of lefamulin has been evaluated through various clinical studies. The most common adverse effects include injection site reactions, nausea, and diarrhea. The incidence of serious adverse events was low, suggesting that lefamulin is generally well-tolerated .
Summary of Findings
Application Area | Key Findings |
---|---|
Treatment of CABP | Comparable efficacy to moxifloxacin; early clinical response rate of 87.3% |
Activity Against Other Pathogens | Effective against Mycoplasma genitalium, Neisseria gonorrhoeae, and Francisella tularensis |
Pharmacokinetics | Oral bioavailability ~25%; achieves necessary PK/PD targets for effective treatment |
Safety Profile | Generally well-tolerated; common adverse effects include injection site reactions |
Analyse Biochimique
Biochemical Properties
Lefamulin acetate plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center of the 50S bacterial ribosome, thereby preventing the binding of transfer RNA for peptide transfer . This interaction disrupts the formation of peptide bonds, which is essential for bacterial protein synthesis. Lefamulin acetate interacts with various biomolecules, including ribosomal RNA and proteins, to exert its antibacterial effects .
Cellular Effects
Lefamulin acetate has significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their ability to synthesize proteins, which is vital for their growth and replication . This inhibition leads to the death of bacterial cells. In addition to its antibacterial effects, lefamulin acetate has been shown to modulate immune responses by reducing the infiltration of immune cells such as neutrophils, monocytes, and T-cells into infected tissues . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
The molecular mechanism of lefamulin acetate involves its selective inhibition of prokaryotic ribosomal protein synthesis. Lefamulin acetate binds to the peptidyl transferase center of the 50S ribosomal subunit, causing an induced fit that tightens the binding pocket around the antibiotic . This binding prevents the proper positioning of transfer RNA, thereby inhibiting peptide bond formation and protein synthesis. The unique structure of lefamulin acetate, including its tricyclic mutilin core and C14 side chain, is essential for its binding interactions and antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lefamulin acetate have been observed to change over time. Studies have shown that lefamulin acetate is stable and maintains its antibacterial activity over extended periods . Like many antibiotics, it can undergo degradation under certain conditions, which may affect its long-term efficacy. In vitro and in vivo studies have demonstrated that lefamulin acetate can have sustained effects on bacterial populations, leading to significant reductions in bacterial load over time .
Dosage Effects in Animal Models
The effects of lefamulin acetate vary with different dosages in animal models. Studies have shown that the area under the curve (AUC)/MIC ratio is a critical parameter for predicting the efficacy of lefamulin acetate . Higher dosages of lefamulin acetate have been associated with greater reductions in bacterial colony-forming units (CFU), indicating increased antibacterial activity. At very high doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and hepatic derangement .
Metabolic Pathways
Lefamulin acetate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of lefamulin acetate are then excreted through the kidneys. The metabolic pathways of lefamulin acetate can influence its pharmacokinetics and overall efficacy. Additionally, interactions with other drugs that affect cytochrome P450 enzymes can alter the metabolism of lefamulin acetate .
Transport and Distribution
Lefamulin acetate is transported and distributed within cells and tissues through various mechanisms. It rapidly penetrates the epithelial lining fluid (ELF) of the lungs, which is crucial for its effectiveness in treating respiratory infections . The transport of lefamulin acetate from plasma to ELF is facilitated by its chemical properties and interactions with transport proteins. This distribution ensures that lefamulin acetate reaches the site of infection in sufficient concentrations to exert its antibacterial effects .
Subcellular Localization
The subcellular localization of lefamulin acetate is primarily within the bacterial ribosome, where it binds to the peptidyl transferase center of the 50S ribosomal subunit . This localization is essential for its activity, as it directly interferes with bacterial protein synthesis. Lefamulin acetate does not require specific targeting signals or post-translational modifications to reach its site of action, as its chemical structure allows it to interact directly with the ribosomal subunit .
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : L’acétate de lefamuline est synthétisé par une série de réactions chimiques à partir de la pleuromutiline, un produit naturel dérivé du champignon Pleurotus mutilus . L’un des intermédiaires critiques de la synthèse est le ((1R,3R,4R)-4-bromo-3-hydroxy-cyclohexyl) tert-butyloxycarbonylamide, qui est mis en réaction avec la thio-pleuromutiline en présence d’hydroxyde de sodium pour produire la forme protégée de la lefamuline .
Méthodes de Production Industrielle : La production industrielle de l’this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés . Le processus comprend généralement l’utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité . Le produit final est formulé en comprimés oraux ou en solutions intraveineuses pour un usage médical .
Analyse Des Réactions Chimiques
Types de Réactions : L’acétate de lefamuline subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer son activité antibactérienne et ses propriétés pharmacocinétiques .
Réactifs et Conditions Communes : Les réactifs courants utilisés dans la synthèse et la modification de l’this compound comprennent des agents oxydants comme le périodate de sodium, des agents réducteurs comme le borohydrure de sodium et des groupes protecteurs comme le tert-butyloxycarbonyle (Boc) . Les conditions réactionnelles impliquent souvent des températures contrôlées, des ajustements du pH et l’utilisation de solvants comme l’éthanol et le dichlorométhane .
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite transformés pour produire l’ingrédient pharmaceutique actif final, l’this compound . Ces intermédiaires sont soigneusement surveillés afin de garantir que la structure chimique et l’activité souhaitées sont atteintes .
Applications de la Recherche Scientifique
L’this compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie . En chimie, il sert de composé modèle pour l’étude des dérivés de la pleuromutiline et de leur synthèse . En biologie, il est utilisé pour étudier la synthèse des protéines bactériennes et les mécanismes de résistance . En médecine, l’this compound est principalement utilisé pour traiter la PBAC, mais il est également étudié pour d’autres infections bactériennes . Dans l’industrie, il est utilisé dans le développement de nouveaux antibiotiques et de formulations pharmaceutiques .
Mécanisme D'action
L’acétate de lefamuline exerce ses effets antibactériens en se liant au centre de la peptidyl transférase de la sous-unité ribosomale 50S des bactéries . Cette liaison empêche l’alignement correct de l’ARNt, ce qui inhibe la formation de la liaison peptidique et la synthèse des protéines . Le noyau tricyclique unique de l’this compound, ainsi que ses chaînes latérales, lui permettent d’interagir avec plusieurs sites sur le ribosome, ce qui améliore son activité antibactérienne et réduit la probabilité de développement de résistances .
Comparaison Avec Des Composés Similaires
L’acétate de lefamuline est unique parmi les antibiotiques de la famille des pleuromutilines en raison de sa nature semi-synthétique et de sa possibilité d’être administré par voie orale et intraveineuse . Des composés similaires comprennent la tiamuline et la valnémuline, qui sont également des dérivés de la pleuromutiline, mais sont principalement utilisés en médecine vétérinaire . Comparé à ces composés, l’this compound a un spectre d’activité plus large et est spécifiquement conçu pour une utilisation humaine .
Activité Biologique
Lefamulin acetate is a novel pleuromutilin antibiotic that has garnered attention for its efficacy against community-acquired bacterial pneumonia (CABP) and other infections. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and immune-modulatory effects, supported by data tables and case studies.
Overview of Lefamulin Acetate
Lefamulin is a semi-synthetic derivative of pleuromutilin, characterized by its tricyclic core structure. It functions primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) and adjacent sites. This mechanism allows lefamulin to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens commonly involved in respiratory infections .
Pharmacokinetics
The pharmacokinetic profile of lefamulin is crucial for understanding its therapeutic potential. Key parameters include:
- Bioavailability : Approximately 25% in fasted conditions, with a reduction when taken with food.
- Peak Plasma Concentration () : Achieved within 0.88 to 2 hours post-administration.
- Elimination Half-Life : Ranges from 3 to 20 hours, with a mean of about 8 hours in patients with CABP.
- Total Body Clearance : Approximately 11.9 L/h .
Table 1: Pharmacokinetic Parameters of Lefamulin
Parameter | Value |
---|---|
Oral Bioavailability | ~25% |
(IV) | Varies with dose |
Elimination Half-Life | 3 to 20 hours |
Total Body Clearance | ~11.9 L/h |
Clinical Efficacy
Lefamulin has been evaluated in several clinical trials, notably the LEAP trials, demonstrating its efficacy in treating CABP. In these studies:
- LEAP 1 Trial : Patients received intravenous lefamulin every 12 hours, transitioning to oral therapy after three days. The primary endpoint was met with non-inferiority to moxifloxacin in symptom improvement .
- LEAP 2 Trial : Outpatients treated with oral lefamulin showed comparable effectiveness to moxifloxacin over five days, with similar clinical response rates .
Table 2: Clinical Trial Outcomes for Lefamulin
Trial | Treatment Group | Primary Endpoint (%) | Non-Inferiority Achieved |
---|---|---|---|
LEAP 1 | Lefamulin | 87.3 | Yes |
LEAP 2 | Lefamulin | 81.7 | Yes |
Immune-Modulatory Activity
Recent studies have explored the immune-modulatory effects of lefamulin, particularly in the context of viral infections like influenza. Lefamulin demonstrated significant reductions in pro-inflammatory cytokines such as IL-6, IL-10, and IFN-γ at higher doses. These findings suggest that beyond its antibacterial properties, lefamulin may also play a role in modulating immune responses .
Case Study: Lefamulin in Influenza Models
In an experimental model of influenza infection:
Propriétés
IUPAC Name |
acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXIQXWHPSVDE-ZPJPNJFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027897 | |
Record name | Lefamulin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350636-82-6 | |
Record name | Lefamulin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What analytical methods are commonly employed to assess Lefamulin acetate in pharmaceutical formulations, and what are the key validation parameters for these methods?
A1: A recent study [] focused on developing and validating a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of Lefamulin in pure form and pharmaceutical drug products. The researchers emphasized the importance of method validation, particularly for stability-indicating assays, to ensure the accuracy, precision, and reliability of the analytical results [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.